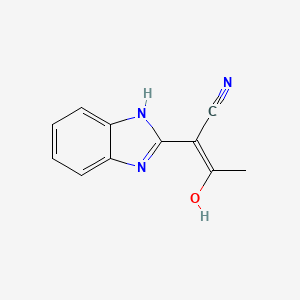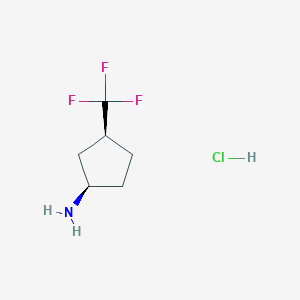
cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride: is a chemical compound with the molecular formula C6H11ClF3N. It is a cyclopentane derivative with a trifluoromethyl group and an amine group, making it a valuable compound in various scientific research fields .
Wissenschaftliche Forschungsanwendungen
cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has diverse applications in scientific research, including:
Safety and Hazards
“Cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride” should be handled with care. It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions: cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce different amine compounds .
Wirkmechanismus
The mechanism of action of cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
- cis-3-(Trifluoromethyl)cyclopentan-1-amine
- trans-3-(Trifluoromethyl)cyclopentan-1-amine
- 3-(Trifluoromethyl)cyclopentan-1-amine
Uniqueness: cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. Compared to its trans isomer, the cis configuration may exhibit different biological activities and chemical properties .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride involves the reaction of cyclopentanone with trifluoroacetic acid to form trifluoromethylcyclopentanone, which is then reacted with ammonia to form cis-3-(Trifluoromethyl)cyclopentan-1-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclopentanone", "Trifluoroacetic acid", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with trifluoroacetic acid in the presence of a catalyst to form trifluoromethylcyclopentanone.", "Step 2: Trifluoromethylcyclopentanone is then reacted with ammonia in the presence of a reducing agent to form cis-3-(Trifluoromethyl)cyclopentan-1-amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of cis-3-(Trifluoromethyl)cyclopentan-1-amine." ] } | |
CAS-Nummer |
2095396-41-9 |
Molekularformel |
C6H11ClF3N |
Molekulargewicht |
189.60 g/mol |
IUPAC-Name |
3-(trifluoromethyl)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-1-2-5(10)3-4;/h4-5H,1-3,10H2;1H |
InChI-Schlüssel |
UDDKBZNNHVCOJJ-UHFFFAOYSA-N |
SMILES |
C1CC(CC1C(F)(F)F)N.Cl |
Kanonische SMILES |
C1CC(CC1C(F)(F)F)N.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide](/img/structure/B2885261.png)
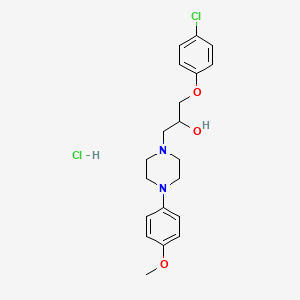
![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2885263.png)
![1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2885264.png)


![4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2885267.png)
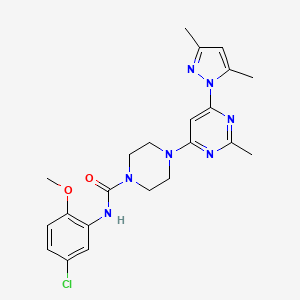
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885274.png)
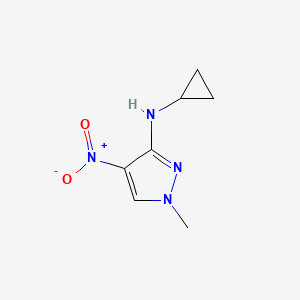
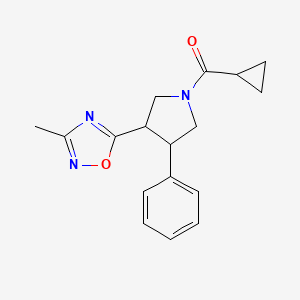

![3-[(2,5-Dimethoxyphenyl)carbamoyl]-2-(hexylamino)propanoic acid](/img/structure/B2885281.png)
